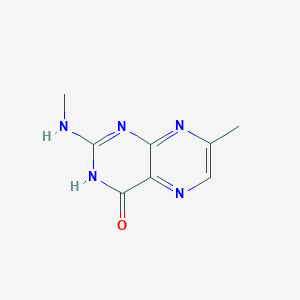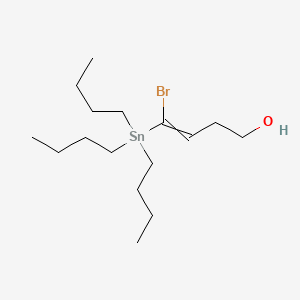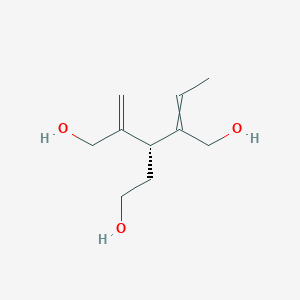
4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The compound’s unique structure, featuring a pteridine core with methyl and methylamino substituents, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with formic acid and formaldehyde, followed by methylation using methyl iodide. The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the cyclization and methylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
科学的研究の応用
4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, making the compound a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family, known for its role in biological systems.
Biopterin: A naturally occurring pteridine derivative involved in the synthesis of neurotransmitters.
Folic Acid: A vital pteridine derivative essential for DNA synthesis and repair.
Uniqueness
4(1H)-Pteridinone,7-methyl-2-(methylamino)-(9CI) is unique due to its specific methyl and methylamino substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other pteridine derivatives.
特性
分子式 |
C8H9N5O |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
7-methyl-2-(methylamino)-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-4-3-10-5-6(11-4)12-8(9-2)13-7(5)14/h3H,1-2H3,(H2,9,11,12,13,14) |
InChIキー |
UEFVSAKJEJNCRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=O)NC(=NC2=N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)

![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)



![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)

![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)

